

Cyclobutyl Chloroformate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Cyclobutyl chloroformate

CAS No.: 81228-87-7

Cat. No.: B109574

[Get Quote](#)

An In-depth Exploration of the Synthesis, Properties, and Application of a Key Reagent in Modern Drug Discovery and Organic Chemistry

Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry, the cyclobutyl moiety has emerged as a privileged scaffold, imparting unique conformational constraints and metabolic stability to drug candidates.[1] **Cyclobutyl chloroformate** (CAS Number: 81228-87-7) serves as a critical reagent for introducing this valuable structural unit, particularly in the formation of carbamates, which are themselves integral components of a vast array of pharmaceuticals.[2] This guide provides a comprehensive technical overview of **cyclobutyl chloroformate**, from its synthesis and characterization to its practical applications, designed to empower researchers, scientists, and drug development professionals with the knowledge to effectively and safely utilize this versatile compound. We will delve into not just the "how" but the "why" behind the methodologies, grounding our discussion in the principles of reactivity and safety that are paramount in a laboratory setting.

Core Molecular Attributes and Physicochemical Properties

Cyclobutyl chloroformate is a clear, colorless liquid with a pungent odor.[3][4] As with other chloroformates, it is a highly reactive compound, primarily due to the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion. It is denser than water and poses a fire risk.[3][4]

A critical aspect of its reactivity is its sensitivity to moisture. **Cyclobutyl chloroformate** reacts exothermically with water and even moist air to decompose, generating heat and corrosive hydrochloric acid fumes.[3][4] This water reactivity necessitates handling and storage under anhydrous conditions to maintain its integrity and prevent hazardous situations.[4]

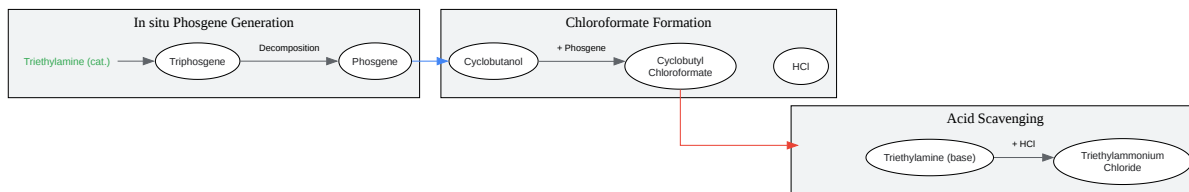
Property	Value	Source
CAS Number	81228-87-7	[3]
Molecular Formula	C ₅ H ₇ ClO ₂	[3]
Molecular Weight	134.56 g/mol	[3]
Appearance	Clear liquid	[3][4]
IUPAC Name	cyclobutyl carbonochloridate	[3]

Synthesis of Cyclobutyl Chloroformate: A Phosgene-Free Approach

Historically, the synthesis of chloroformates relied on the use of phosgene, a highly toxic gas. [5] Modern synthetic chemistry has largely moved towards safer alternatives, with triphosgene (bis(trichloromethyl) carbonate) being a widely adopted crystalline, solid substitute that generates phosgene in situ.[6] The following protocol details a reliable, laboratory-scale synthesis of **cyclobutyl chloroformate** from cyclobutanol using triphosgene.

Reaction Mechanism

The synthesis proceeds via the reaction of cyclobutanol with phosgene, which is generated in situ from the decomposition of triphosgene in the presence of a base, typically a tertiary amine like triethylamine. The amine serves a dual purpose: it acts as a catalyst to promote the decomposition of triphosgene and as an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]



[Click to download full resolution via product page](#)

Fig. 1: Reaction workflow for the synthesis of **cyclobutyl chloroformate**.

Detailed Experimental Protocol

Materials:

- Cyclobutanol (1.0 eq)
- Triphosgene (0.35 eq)
- Triethylamine (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- Water (for quenching)
- 1M HCl (for workup)
- Saturated aqueous NaHCO₃ (for workup)
- Brine (for workup)
- Anhydrous MgSO₄ or Na₂SO₄ (for drying)

Equipment:

- Flame-dried, two-necked round-bottom flask with a magnetic stir bar
- Septa
- Argon or nitrogen inlet
- Addition funnel
- Ice bath
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add triphosgene (0.35 eq) and dissolve in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** In a separate flask, prepare a solution of cyclobutanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the cooled triphosgene solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting alcohol.
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to high temperatures due to its potential instability.
- **Purification:** The crude **cyclobutyl chloroformate** can be purified by vacuum distillation.

Spectroscopic Characterization

While a comprehensive, publicly available experimental dataset for the spectroscopic analysis of **cyclobutyl chloroformate** is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclobutyl ring. The proton attached to the carbon bearing the oxygen (methine proton) will be the most downfield, likely appearing as a multiplet. The methylene protons of the cyclobutyl ring will appear as complex multiplets further upfield.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methine carbon, and the methylene carbons of the cyclobutyl ring. The carbonyl carbon is expected to have the most downfield chemical shift.

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the chloroformate group, typically in the region of 1770-1790 cm⁻¹.

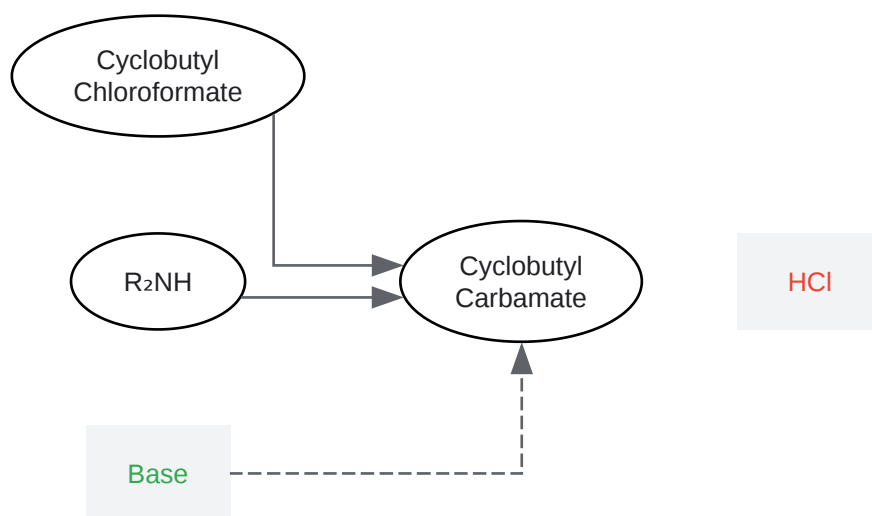
Mass Spectrometry: The mass spectrum will show the molecular ion peak, as well as characteristic fragmentation patterns, including the loss of chlorine and the cyclobutyl group.

Reactivity and Applications in Organic Synthesis

The primary utility of **cyclobutyl chloroformate** in organic synthesis is as an electrophile for the introduction of the cyclobutyloxycarbonyl group. This is most commonly employed in the protection of amines and the formation of carbamates.

Carbamate Formation

Cyclobutyl chloroformate reacts readily with primary and secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) to form the corresponding cyclobutyl carbamates.^[7] This reaction is a nucleophilic acyl substitution at the chloroformate carbonyl group.



[Click to download full resolution via product page](#)

Fig. 2: General reaction scheme for carbamate formation.

This transformation is crucial in multi-step syntheses where the nucleophilicity of an amine needs to be temporarily masked. The resulting cyclobutyl carbamate is stable to a range of reaction conditions and can be deprotected when required.

Role in Drug Discovery

The cyclobutyl group is increasingly incorporated into drug candidates to improve their pharmacological properties.^[1] It can act as a bioisostere for other groups, provide conformational rigidity, and enhance metabolic stability. While specific examples of marketed drugs synthesized using **cyclobutyl chloroformate** are not readily found in public literature, its utility in creating cyclobutyl carbamates makes it a valuable tool for medicinal chemists exploring this chemical space. The synthesis of novel compounds containing the cyclobutyloxycarbonyl group for biological screening is a key application.

Safety and Handling

Cyclobutyl chloroformate is a hazardous chemical and must be handled with appropriate safety precautions.^{[3][4]}

- **Toxicity and Corrosivity:** It is toxic by ingestion, inhalation, and skin absorption.^[3] Contact can cause severe irritation and burns to the skin, eyes, and mucous membranes.^{[3][4]}

- Flammability: It is a flammable liquid and vapors can form explosive mixtures with air.[4]
- Reactivity: It is highly reactive with water, alcohols, and bases.[3][4] It should be stored under an inert atmosphere and away from incompatible materials such as strong oxidizing agents. [4]

Personal Protective Equipment (PPE):

- Wear chemical-resistant gloves, safety goggles, and a lab coat.
- All manipulations should be performed in a well-ventilated chemical fume hood.

Spill and Disposal:

- In case of a spill, eliminate all ignition sources and absorb the material with an inert, dry absorbent.
- Do not use water to clean up spills.
- Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Cyclobutyl chloroformate is a valuable and reactive reagent for the introduction of the cyclobutyloxycarbonyl group, a structural motif of growing importance in drug discovery and organic synthesis. While its handling requires care due to its hazardous nature, the phosgene-free synthetic route using triphosgene provides a safer and more accessible method for its preparation in the laboratory. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel chemical entities.

References

- Synthesis Of 4-tert-butyl Cyclohexyl Chloroformate Of Technology By Triphosgene. (2011). Global Thesis.
- Organic Syntheses Procedure. Organic Syntheses.
- Phosgene-Free Synthesis of tert-Butyl Chloroformate: An In-Depth Technical Guide. Benchchem.
- **Cyclobutyl chloroformate** | C₅H₇ClO₂ | CID 5362587. PubChem - NIH.

- CYCLOBUTYL CHLOROFORM
- Butyl chloroform
- Application Notes and Protocols: Reaction of tert-butyl chloroform
- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed.
- ¹H and ¹³C NMR spectra of both products
- US8969550B2 - Process for the synthesis of cyclic carbamates.
- US6919471B2 - Process for preparing alkyl/aryl chloroformates.
- Synthesis of cyclobutyl amine 8. | Download Scientific Diagram.
- Chloroform
- Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO₂-Capture: Discovery, Development, and Mechanism. PubMed.
- N-Dealkyl
- Triphosgene. Common Organic Chemistry.
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- A decade review of triphosgene and its applic
- US6696590B2 - Process for the synthesis of aliphatic, cycloaliphatic or araliphatic chloroformates.
- Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?.
- CN113861027A - Method for continuous flow synthesis of chloroformate compound.
- WO2017046814A1 - A safe and environment friendly process for producing nalbuphine or its pharmaceutically acceptable salts thereof.
- Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activ
- Cyclobutyl chloroform
- Butyl chloroform
- Butyl chloroformate(592-34-7) ¹³C NMR spectrum. ChemicalBook.
- US20020082444A1 - Process for the synthesis of aliphatic, cycloaliphatic or araliphatic chloroformates.
- Ethyl chloroform
- US7090832B2 - Cooling agents, pharmaceutical compositions having cooling agents and processes for making and using same.
- Phenyl chloroformate patented technology retrieval search results - Eureka.
- α-Chloroethyl chloroformate - the NIST WebBook. National Institute of Standards and Technology.
- Solved ¹H NMR SPECTRUM Solvent: Chloroform-d¹³C NMR SPECTRUM. Chegg.com.
- Chloromethyl chloroformate | C₂H₂Cl₂O₂ | CID 62754. PubChem - NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutyl chloroformate | C₅H₇ClO₂ | CID 5362587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CYCLOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. globethesis.com [globethesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Cyclobutyl Chloroformate: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109574/docs#cyclobutyl-chloroformate-a-comprehensive-technical-guide-for-advanced-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)